molecular formula C25H28N3NaO7S B606315 BOP sodium salt CAS No. 1947348-42-6

BOP sodium salt

Cat. No. B606315
CAS RN: 1947348-42-6
M. Wt: 537.5628
InChI Key: PNMINTLPFWMZKM-VROPFNGYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

BOP sodium salt is a novel dual alpha9beta1/alpha4beta1 integrin inhibitor .


Synthesis Analysis

The synthesis of BOP sodium salt involves complex chemical reactions. The chemical structure of the synthesized organic salt is characterized by FTIR, 1D NMR, 2D NMR, and elemental analysis . The most commonly employed reagents for such synthesis are BOP, PyBOP, and HBTU which generate OBt esters .


Molecular Structure Analysis

The molecular formula of BOP sodium salt is C25H28N3NaO7S. Its exact mass is 537.15 and the molecular weight is 537.563 .


Chemical Reactions Analysis

The chemical reactions involving BOP sodium salt are complex and involve various stages. The reactions are typically characterized by the formation of various types of bonds and the involvement of different types of molecules .


Physical And Chemical Properties Analysis

The molecular weight of BOP sodium salt is 537.6 g/mol. It has 1 hydrogen bond donor count and 8 hydrogen bond acceptor counts. The compound has 9 rotatable bonds. Its exact mass is 537.15456570 g/mol and its monoisotopic mass is also 537.15456570 g/mol .

Safety and Hazards

While specific safety and hazards information for BOP sodium salt is not available, it is generally advised to handle chemical compounds with care, avoiding contact with skin, eyes, or clothing, and preventing ingestion and inhalation .

properties

IUPAC Name

sodium;(2S)-2-[[(2S)-1-(benzenesulfonyl)pyrrolidine-2-carbonyl]amino]-3-[4-(pyrrolidine-1-carbonyloxy)phenyl]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H29N3O7S.Na/c29-23(22-9-6-16-28(22)36(33,34)20-7-2-1-3-8-20)26-21(24(30)31)17-18-10-12-19(13-11-18)35-25(32)27-14-4-5-15-27;/h1-3,7-8,10-13,21-22H,4-6,9,14-17H2,(H,26,29)(H,30,31);/q;+1/p-1/t21-,22-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMINTLPFWMZKM-VROPFNGYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)OC2=CC=C(C=C2)CC(C(=O)[O-])NC(=O)C3CCCN3S(=O)(=O)C4=CC=CC=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCN(C1)C(=O)OC2=CC=C(C=C2)C[C@@H](C(=O)[O-])NC(=O)[C@@H]3CCCN3S(=O)(=O)C4=CC=CC=C4.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28N3NaO7S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

537.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

BOP sodium salt

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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